6-Aldehydo-7-methoxyiso-ophiopogonanone B

Overview

Description

6-Aldehydo-7-methoxyiso-ophiopogonanone B is a natural compound found in the roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 6-Aldehydo-7-methoxyiso-ophiopogonanone B is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by regulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to activate the Nrf2 signaling pathway, which plays a crucial role in antioxidant defense and cellular protection.

Biochemical And Physiological Effects

6-Aldehydo-7-methoxyiso-ophiopogonanone B has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity in diabetic animals. It has also been shown to protect against oxidative stress and improve cardiovascular function.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Aldehydo-7-methoxyiso-ophiopogonanone B in lab experiments include its potential therapeutic applications in various diseases and its ability to regulate multiple signaling pathways in the body. However, the limitations of using this compound include its low yield from natural sources and the difficulty in synthesizing it in the laboratory.

Future Directions

For research on 6-Aldehydo-7-methoxyiso-ophiopogonanone B include investigating its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Future research should also focus on developing more efficient synthesis methods to produce this compound in larger quantities for research purposes.

Conclusion:

In conclusion, 6-Aldehydo-7-methoxyiso-ophiopogonanone B is a natural compound found in the roots of Ophiopogon japonicus. This compound has shown promising results in various diseases, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to regulate various signaling pathways in the body. Further research is needed to fully understand the potential therapeutic applications of this compound and develop more efficient synthesis methods.

Synthesis Methods

6-Aldehydo-7-methoxyiso-ophiopogonanone B can be extracted from the roots of Ophiopogon japonicus. However, the yield of this compound is low, and it is challenging to obtain sufficient quantities for research purposes. Therefore, several synthesis methods have been developed to produce this compound in the laboratory. One of the most commonly used methods is the oxidation of 6,7-epoxy-8,11-dihydroxy-3-methyl-3,4,5,6-tetrahydro-2H-azuleno[2,1-b]furan, which yields 6-Aldehydo-7-methoxyiso-ophiopogonanone B.

Scientific Research Applications

Research on 6-Aldehydo-7-methoxyiso-ophiopogonanone B has shown promising results in various diseases. Studies have demonstrated that this compound has anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. It has also been shown to improve cardiovascular function and reduce oxidative stress. Additionally, 6-Aldehydo-7-methoxyiso-ophiopogonanone B has been found to be effective in treating liver fibrosis and kidney injury.

properties

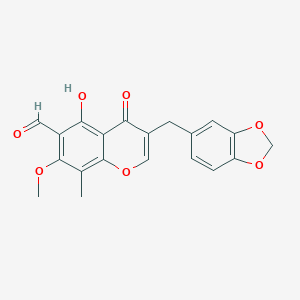

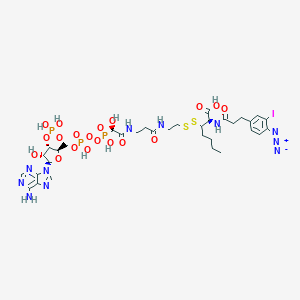

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5-hydroxy-7-methoxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-10-19(24-2)13(7-21)18(23)16-17(22)12(8-25-20(10)16)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-8,23H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCQGQAIRCVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1OC)C=O)O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154150 | |

| Record name | 6-Aldehydo-7-methoxyiso-ophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aldehydo-7-methoxyiso-ophiopogonanone B | |

CAS RN |

123941-06-0 | |

| Record name | 6-Aldehydo-7-methoxyiso-ophiopogonanone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aldehydo-7-methoxyiso-ophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)

![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)